3-Amino-10-methylacridinium chloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
75586-70-8 |
|---|---|
Molecular Formula |
C14H13ClN2 |
Molecular Weight |
244.72 g/mol |
IUPAC Name |
10-methylacridin-10-ium-3-amine;chloride |
InChI |
InChI=1S/C14H12N2.ClH/c1-16-13-5-3-2-4-10(13)8-11-6-7-12(15)9-14(11)16;/h2-9,15H,1H3;1H |
InChI Key |
IXWYMTMPCQMLOK-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=C2C=C(C=CC2=CC3=CC=CC=C31)N.[Cl-] |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Analysis
Electronic Absorption and Fluorescence Emission Spectroscopy for Optical Properties
The optical properties of 3-Amino-10-methylacridinium (B14716630) chloride would be investigated using UV-Visible absorption and fluorescence emission spectroscopy. The acridine (B1665455) ring system is known to be highly conjugated, which typically results in strong absorption in the ultraviolet and visible regions of the electromagnetic spectrum.
Expected Data from UV-Visible Spectroscopy: A UV-Vis spectrum would reveal the wavelengths of maximum absorbance (λmax), which correspond to electronic transitions within the molecule. For an acridine derivative, one would expect to observe characteristic π-π* transitions. The position of the amino group at the 3-position and the methyl group at the 10-position would influence the energy of these transitions and thus the specific λmax values.
Expected Data from Fluorescence Spectroscopy: Upon excitation at a wavelength corresponding to an absorption band, 3-Amino-10-methylacridinium chloride is expected to exhibit fluorescence. A fluorescence emission spectrum would show the wavelength of maximum emission, and from this, the Stokes shift (the difference in wavelength between the absorption and emission maxima) could be calculated. The quantum yield of fluorescence, a measure of the efficiency of the fluorescence process, would also be a key parameter to be determined.
Hypothetical Data Table for Optical Properties:
| Parameter | Expected Value |
| Absorption Maximum (λmax) | Not available |
| Molar Absorptivity (ε) | Not available |
| Emission Maximum (λem) | Not available |
| Stokes Shift | Not available |
| Fluorescence Quantum Yield (ΦF) | Not available |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of organic compounds. Both ¹H and ¹³C NMR spectra would be essential for the structural confirmation of this compound.
Expected Data from ¹H NMR Spectroscopy: The ¹H NMR spectrum would provide information about the number of different types of protons, their chemical environment, and their connectivity. One would expect to see distinct signals for the aromatic protons on the acridine ring, the protons of the amino group, and the protons of the methyl group. The chemical shifts (δ) and coupling constants (J) would be characteristic of the specific substitution pattern.
Expected Data from ¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the acridine ring would be in the aromatic region, while the methyl carbon would appear at a much lower chemical shift. The carbon atom attached to the amino group would also have a characteristic chemical shift.
Hypothetical Data Table for NMR Spectroscopy:
| Nucleus | Expected Chemical Shift Range (ppm) |
| ¹H (Aromatic) | Not available |
| ¹H (Amino) | Not available |
| ¹H (Methyl) | Not available |
| ¹³C (Aromatic) | Not available |
| ¹³C (C-NH₂) | Not available |
| ¹³C (Methyl) | Not available |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expected Data from IR Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups. Key expected vibrations include:
N-H stretching from the amino group, typically appearing as one or two bands in the region of 3300-3500 cm⁻¹.
C-H stretching from the aromatic rings and the methyl group, usually observed around 2850-3100 cm⁻¹.
C=C and C=N stretching from the acridine ring system, expected in the 1450-1650 cm⁻¹ region.
N-H bending from the amino group, typically around 1600 cm⁻¹.
C-N stretching vibrations.
Hypothetical Data Table for IR Spectroscopy:
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| N-H Stretch | Not available |
| Aromatic C-H Stretch | Not available |
| Aliphatic C-H Stretch | Not available |
| C=C/C=N Stretch | Not available |
| N-H Bend | Not available |
X-ray Diffraction Studies for Crystalline State Structure
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and information about the packing of the molecules in the crystal lattice.
Expected Data from X-ray Diffraction: If a suitable crystal could be grown, X-ray diffraction analysis would yield the following information:
Crystal system and space group: Describing the symmetry of the crystal.
Unit cell dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Atomic coordinates: The precise position of each atom within the unit cell.
Intermolecular interactions: Details of any hydrogen bonding, π-π stacking, or other non-covalent interactions that stabilize the crystal structure.
Hypothetical Data Table for X-ray Diffraction:
| Parameter | Expected Value |
| Crystal System | Not available |
| Space Group | Not available |
| a (Å) | Not available |
| b (Å) | Not available |
| c (Å) | Not available |
| α (°) | Not available |
| β (°) | Not available |
| γ (°) | Not available |
| Volume (ų) | Not available |
Scanning Electron Microscopy (SEM) for Morphological Features of Polymeric Forms
Scanning Electron Microscopy (SEM) is a technique used to visualize the surface morphology of materials at a microscopic level. If polymeric forms of this compound were to be synthesized, SEM would be a valuable tool for characterizing their surface features.
Expected Data from SEM: An SEM analysis of a polymeric form of this compound would provide high-resolution images of the material's surface. These images would reveal information about:
Surface topography: Whether the surface is smooth, rough, porous, or has other features.
Particle size and shape: If the polymer is in the form of particles, their size distribution and morphology could be determined.
Presence of any ordered structures: Such as fibers, films, or other microstructures.
Without actual samples of polymerized this compound, no specific morphological data can be provided.
Photophysical and Photochemical Processes of 3 Amino 10 Methylacridinium Chloride Derivatives
Excited State Dynamics and Photogeneration Phenomena
The dynamics of the excited states of 3-Amino-10-methylacridinium (B14716630) chloride derivatives are complex and highly dependent on the molecular structure and the surrounding environment. Key processes include the population of singlet and triplet excited states and the formation of twisted intramolecular charge-transfer (TICT) states.
Upon photoexcitation, the molecule is initially promoted to a singlet excited state (S₁). From this state, it can decay back to the ground state (S₀) via fluorescence, or it can undergo intersystem crossing (ISC) to a triplet excited state (T₁). The relative efficiency of these pathways determines the fluorescence quantum yield and the population of the triplet state, which is a key intermediate in many photochemical reactions.
Table 1: Representative Excited State Lifetimes of Related Chromophores
| Chromophore System | Singlet Lifetime (τs) | Triplet Lifetime (τt) | Conditions |
|---|---|---|---|
| Porphyrin-Naphthalenediimide Triads | ~1 ps - 25 ps (charge separation) | - | Tetrahydrofuran/Benzonitrile |
| Three-Coordinate Copper(I) Complexes | Extended via TTET | - | Solution |
Note: This table provides illustrative data from related systems to indicate typical timescales for excited state processes. TTET refers to Triplet-Triplet Energy Transfer.
Donor-acceptor substituted aromatic compounds, such as 3-Amino-10-methylacridinium chloride, are known to exhibit dual fluorescence in certain solvents, a phenomenon often explained by the formation of a Twisted Intramolecular Charge-Transfer (TICT) state. mdpi.comnih.gov In the ground state, the donor (amino group) and the acceptor (acridinium core) moieties are largely coplanar. Upon excitation to the locally excited (LE) state, a rotation can occur around the single bond connecting the donor and the acceptor. nih.gov
This twisting leads to a decoupling of the π-systems of the donor and acceptor, resulting in a highly polar, charge-separated state known as the TICT state. nih.gov The formation and stabilization of the TICT state are highly dependent on the polarity of the solvent, with more polar solvents favoring the formation of this charge-separated species. nih.gov The relaxation from the TICT state can occur radiatively, giving rise to a red-shifted fluorescence band with a large Stokes shift, or non-radiatively. researchgate.net In some cases, the TICT state can be a "dark state," meaning it does not fluoresce, leading to fluorescence quenching in polar solvents. mdpi.com The rate of TICT formation can be extremely fast, occurring on the femtosecond to picosecond timescale. researchgate.net
Photoinduced Electron Transfer (SET) Reaction Mechanisms
Excited this compound derivatives are potent oxidants and can participate in photoinduced electron transfer (SET) reactions with suitable electron donors. These processes can proceed through either oxidative or reductive quenching cycles.
In an oxidative quenching cycle , the excited acridinium (B8443388) salt (Acr⁺) accepts an electron from a donor molecule (D), leading to the formation of a neutral acridinium radical (Acr•) and a donor radical cation (D•⁺). The acridinium radical can then be re-oxidized to the ground state acridinium cation to complete the catalytic cycle.
Acr⁺ + hν → *Acr⁺ *Acr⁺ + D → Acr• + D•⁺ Acr• → Acr⁺ + e⁻ (re-oxidation)
Conversely, in a reductive quenching cycle , the excited acridinium salt donates an electron to an acceptor molecule (A), resulting in the formation of an acridinium dication radical (Acr²⁺•) and an acceptor radical anion (A•⁻). This pathway is less common for acridinium salts as they are generally strong photo-oxidants.
A variety of organic molecules can act as electron donors to the excited state of acridinium compounds. These include amines, aromatic hydrocarbons, and amino acids. diva-portal.orgresearchgate.net The rate of electron transfer is dependent on the driving force of the reaction, which is related to the redox potentials of the donor and the excited acridinium salt, as well as the distance and orientation between the reactants. Time-resolved spectroscopic techniques are often employed to measure the rate constants of these electron transfer reactions. researchgate.net
While specific data for electron transfer from metal complexes to this compound is limited in the provided context, the general principles of photoinduced electron transfer apply. The feasibility and rate of such reactions would depend on the redox potential of the metal complex and its ability to interact with the excited acridinium species.
Table 2: Illustrative Photoinduced Electron Transfer Rate Constants
| Donor | Acceptor (Excited State) | Rate Constant (k_pet) [M⁻¹s⁻¹] | Solvent |
|---|---|---|---|
| β-mercaptoethanol | Cyanine (B1664457) Dyes (Triplet) | Varies with dye | Aqueous buffer |
| Ascorbic acid | Cyanine Dyes (Triplet) | Varies with dye | Aqueous buffer |
| n-propyl gallate | Cyanine Dyes (Triplet) | Varies with dye | Aqueous buffer |
Note: This table presents data for photoinduced electron transfer involving cyanine dyes as a conceptual illustration of the range of rate constants observed in such reactions. researchgate.net
Mechanisms of Photoionization and Photodegradation
Prolonged or high-intensity irradiation of this compound can lead to photoionization and photodegradation, processes that can limit their utility in certain applications but can also be harnessed for others, such as photocatalysis.
The photoionization process involves the ejection of an electron from the molecule upon absorption of a high-energy photon, leading to the formation of a radical cation. The quantum yield of ionization is a measure of the efficiency of this process and is dependent on the photon energy and the molecular structure. researchgate.net
Photodegradation of acridine (B1665455) dyes can occur through various mechanisms, often initiated by the reaction of the excited state of the dye with molecular oxygen or other reactive species. mdpi.com In the presence of oxygen, the triplet excited state of the acridinium dye can generate singlet oxygen, a highly reactive species that can then attack the dye molecule itself or other organic substrates, leading to their decomposition. researchgate.net The degradation pathway can involve the destruction of the chromophoric system, resulting in a loss of color (photobleaching). mdpi.com The rate of photodegradation is influenced by factors such as the dye concentration, light intensity, pH, and the presence of other substances in the medium. mdpi.com
Organophotoredox Catalysis and Reactive Intermediate Generation
The photophysical and photochemical properties of this compound and its derivatives have positioned them as powerful tools in organophotoredox catalysis. Their ability to absorb visible light and engage in single-electron transfer (SET) processes allows for the generation of highly reactive intermediates from a variety of organic precursors under mild conditions. This section explores the application of these acridinium-based photocatalysts in the production of carbon- and heteroatom-centered radicals, their utility in C-H functionalization reactions, and their role in photoredox-mediated oxygenation transformations.
Production of Carbon-Centered and Heteroatom-Centered Radicals
Aminoacridinium photocatalysts are highly effective in generating both carbon-centered and heteroatom-centered radicals from stable organic molecules. Upon photoexcitation, the acridinium catalyst can act as a potent oxidant, readily accepting an electron from a suitable donor to initiate radical formation.
Carbon-Centered Radicals: A common strategy for generating carbon-centered radicals involves the single-electron oxidation of precursors such as alkyl trifluoroborate salts. The excited state of an aminoacridinium photocatalyst can oxidize the trifluoroborate salt, leading to the formation of an alkyl radical. These radicals are valuable intermediates for forging new carbon-carbon bonds. For instance, in the alkylation of heteroarenes, the photochemically generated alkyl radical can add to a protonated heterocycle, which, after subsequent oxidation and deprotonation, yields the alkylated product.
The versatility of this approach is demonstrated in the functionalization of a variety of heterocyclic systems with primary, secondary, and tertiary alkyl groups. The reaction conditions are typically mild, involving visible light irradiation at room temperature in the presence of a suitable oxidant to regenerate the photocatalyst.
Heteroatom-Centered Radicals: Aminoacridinium photocatalysts are also adept at generating heteroatom-centered radicals, such as nitrogen- and oxygen-centered radicals. Nitrogen-centered radicals can be produced from precursors like N-aminopyridinium salts. The excited photocatalyst can reduce the N-aminopyridinium salt, leading to N-N bond cleavage and the formation of a nitrogen-centered radical. These radicals can then participate in various transformations, including the amination of arenes and heteroarenes.
Oxygen-centered radicals can be generated from sources such as pyridine (B92270) N-oxides or even phosphate (B84403) salts. The photoexcited acridinium catalyst oxidizes the precursor to generate the corresponding oxygen-centered radical. These highly reactive species are potent hydrogen atom transfer (HAT) agents, capable of abstracting hydrogen atoms from even unactivated C-H bonds, thereby initiating a cascade of functionalization reactions.
Below is a table summarizing representative examples of radical generation using aminoacridinium-based photocatalysts.
| Precursor | Radical Generated | Photocatalyst | Reaction Type | Ref. |
| Alkyl Trifluoroborate Salt | Carbon-Centered Radical | Acridinium Salt | Heteroarene Alkylation | |
| N-Aminopyridinium Salt | Nitrogen-Centered Radical | Ru(bpy)3Cl2 | C-H Amination | |
| Pyridine N-oxide | Oxygen-Centered Radical | Mes-Acr-BF4 | C-H Alkylation | |
| Phosphate Salt | Oxygen-Centered Radical | Acridinium Salt | C-H Functionalization |
Acridinium-Catalyzed C-H Functionalization Reactions
A significant application of the reactive intermediates generated by aminoacridinium photocatalysts is in the functionalization of C-H bonds. This approach offers a powerful and direct method for the synthesis and late-stage modification of complex molecules, avoiding the need for pre-functionalized starting materials.
The general mechanism for many of these transformations involves the generation of a potent hydrogen atom transfer (HAT) agent, often an oxygen-centered radical, via oxidation by the photoexcited acridinium catalyst. This radical then abstracts a hydrogen atom from an alkane or another C-H bond-containing substrate to form a carbon-centered radical. This alkyl radical is then trapped by a suitable reagent to form the desired functionalized product.
This strategy has been successfully applied to a wide range of C-H functionalization reactions, including:
C-N Bond Formation: Alkyl radicals generated from C-H abstraction can be trapped by nitrogen-based reagents such as sulfonyl azides to form new C-N bonds.
C-Halogen Bond Formation: The use of halogen sources allows for the direct conversion of C-H bonds to C-F, C-Cl, and C-Br bonds.
C-S Bond Formation: Thiolation of C-H bonds can be achieved by trapping the intermediate alkyl radical with sulfur-based reagents.
C-C Bond Formation: Alkyl radicals can also be coupled with electron-poor alkenes in a Giese-type addition to form new C-C bonds.
The following table provides examples of C-H functionalization reactions catalyzed by acridinium photocatalysts.
| Substrate | Reagent | Functionalization | Product | Yield (%) | Catalyst |
| Cyclooctane | TsN3 | Azidation | 1-Azido-1-sulfonylcyclooctane | 95 | Acridinium Salt |
| Adamantane | NFSI | Fluorination | 1-Fluoroadamantane | 65 | Acridinium Salt |
| Cyclohexane | CBrCl3 | Bromination | Bromocyclohexane | 80 | Acridinium Salt |
| Toluene | SO2Cl2 | Chlorination | Benzyl chloride | 75 | Acridinium Salt |
| Ethylbenzene | Thiophenol | Thiolation | 1-Phenylethyl phenyl sulfide | 88 | Acridinium Salt |
| Cyclohexane | Methyl vinyl ketone | Alkylation | 3-(Cyclohexyl)butan-2-one | 76 | Acridinium Salt |
Photoredox-Mediated Oxygenation Transformations
Aminoacridinium photocatalysts can also facilitate a variety of oxygenation reactions, utilizing molecular oxygen as a sustainable and environmentally benign oxidant. These transformations are of great interest for the synthesis of valuable oxygen-containing compounds.
In a typical process, the photoexcited acridinium catalyst oxidizes a substrate to generate a radical cation. This radical cation can then react with ground-state molecular oxygen (³O₂) to form a peroxy radical intermediate. Subsequent reaction pathways of this intermediate can lead to a variety of oxygenated products, such as alcohols, aldehydes, ketones, and quinones.
One notable example is the selective oxygenation of alkylarenes. For instance, p-xylene (B151628) can be selectively oxidized to p-methylbenzaldehyde. The reaction proceeds via the formation of a p-xylene radical cation, which then reacts with oxygen. The efficiency of these reactions can often be enhanced by the addition of acid.
Another significant application is the aerobic oxidation of anthracenes to the corresponding quinones. Mechanistic studies suggest an electron transfer from the anthracene (B1667546) to the excited acridinium catalyst, forming an anthracene radical cation. This radical cation is then trapped by molecular oxygen to ultimately yield the anthraquinone (B42736) product.
The table below showcases examples of photoredox-mediated oxygenation transformations using acridinium-based photocatalysts.
| Substrate | Product | Oxidant | Catalyst | Yield (%) |
| p-Xylene | p-Methylbenzaldehyde | O2 | Acr⁺-Mes | >70 |
| Toluene | Benzaldehyde | O2 | Acr⁺-Mes | - |
| Anthracene | Anthraquinone | O2 | Acr⁺-Mes | High |
| 9,10-Dimethylanthracene | 9,10-Dimethylanthraquinone | O2 | Acr⁺-Mes | 95 |
| Stilbene | Benzaldehyde | O2 | Acr⁺-Mes | 90 |
Electrochemical Behavior and Redox Chemistry
Cyclic Voltammetry Studies of Oxidation and Reduction Potentials
Cyclic voltammetry (CV) is a key technique for probing the redox behavior of acridinium (B8443388) salts. These studies reveal the potentials at which the compounds undergo oxidation and reduction, providing insight into their thermodynamic feasibility as electron acceptors or donors.
The electrochemical behavior of acridinium cations in acetonitrile (B52724) has been shown to feature oxidation peaks at highly positive potentials. acs.org The reduction of the acridinium core is a more commonly studied feature, given its role as a potent oxidant. In a study of a bisacridinium-Zn(II) porphyrin conjugate in dimethylformamide (DMF), the acridinium units underwent a simultaneous, reversible one-electron reduction. researchgate.net This process was observed with a reduction potential (E_red) of -0.475 V and a half-wave potential (E_1/2) of -0.442 V versus a saturated calomel (B162337) electrode (SCE). researchgate.net The reversibility of this reduction is crucial for catalytic applications, as it allows the catalyst to be regenerated after an electron transfer event. researchgate.net In contrast, some parent acridinium salts show irreversible reduction, highlighting the role of substituents in stabilizing the resulting neutral acridine (B1665455) radical. chinesechemsoc.org
| Parameter | Potential (vs. SCE) | Description |
|---|---|---|
| E_red | -0.475 V | Potential of the cathodic peak for the one-electron reduction of the acridinium units. |
| E_1/2 | -0.442 V | Half-wave potential for the reversible reduction of the acridinium units. |
Determination of Frontier Molecular Orbital (HOMO-LUMO) Energy Levels
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability and the energy required for electronic excitation. nih.gov
For acridinium derivatives, the HOMO and LUMO levels can be determined experimentally through electrochemical measurements and spectroscopy, or computationally via methods like Density Functional Theory (DFT). researchgate.netnrel.gov Computational studies on various acridinium-based chemiluminogens show HOMO-LUMO energy gaps ranging from 2.14 eV to 2.78 eV, indicating similar and relatively high stability across the series. nih.gov A larger HOMO-LUMO gap generally corresponds to higher kinetic stability and lower chemical reactivity, as it is energetically less favorable to add an electron to a high-lying LUMO or remove one from a low-lying HOMO. nih.gov
Electrochemical measurements on related acridone (B373769) derivatives provide experimental values for ionization potentials (IPs), which correlate with the HOMO energy level, and electron affinities (EAs), which correlate with the LUMO energy level. For a series of acridone derivatives with carbazole (B46965) or phenoxazine (B87303) substituents, IPs were found to be in the range of 5.09 eV to 5.45 eV, and EAs ranged from -2.53 eV to -3.03 eV. nrel.gov
| Compound Type | Parameter | Energy Range (eV) | Source |
|---|---|---|---|
| Acridinium-based chemiluminogens | Calculated HOMO-LUMO Gap | 2.14 - 2.78 | nih.gov |
| Substituted Acridone Derivatives | Ionization Potential (IP) | 5.09 - 5.45 | nrel.gov |
| Electron Affinity (EA) | -2.53 to -3.03 | nrel.gov |
Mechanisms of Electrochemical Polymerization of Acridinium Analogs
The electrochemical polymerization of acridinium analogs is not a widely reported phenomenon in the scientific literature. However, the general mechanism for the anodic electropolymerization of other aromatic heterocyclic compounds can provide a theoretical framework. rsc.org
This process is typically an oxidative reaction that begins with the oxidation of the monomer at the surface of a working electrode to form a radical cation. acs.org This initiation step is followed by the coupling of two radical cations to form a dimeric dication. The dimer then undergoes deprotonation (a process of re-aromatization) to yield a neutral dimer, which is more easily oxidized than the original monomer. rsc.orgacs.org The process continues as the dimer is oxidized to its radical cation, which then couples with another monomer radical cation, leading to chain propagation. The polymer film grows and deposits onto the electrode surface. acs.org The properties of the resulting polymer film are influenced by factors such as the applied potential, solvent, and electrolyte used. researchgate.net
Influence of pH and Solvent Environments on Electrochemical Response
The electrochemical behavior of acridinium compounds is sensitive to the surrounding chemical environment, particularly pH and solvent polarity.
The influence of pH can be systematically studied by constructing Pourbaix diagrams (potential vs. pH), which map out the thermodynamic stability of different redox states in aqueous solutions. acs.org Such diagrams have been used to investigate the proton-coupled electron transfer (PCET) thermodynamics of acridinium-related model compounds. acs.org In chemiluminescence reactions involving acridinium esters, the process is typically initiated in an alkaline aqueous environment, demonstrating the critical role of pH in enabling the necessary redox reactions. nih.gov
The choice of solvent also significantly impacts the electrochemical properties. Computational studies on acridinium thioesters suggest that the efficiency of their chemiluminescence reactions, which are rooted in redox processes, may be higher in non-polar organic solvents like methylcyclohexane (B89554) compared to the commonly used aqueous media. This is because solvent polarity can alter the stability of the reactants, intermediates, and transition states involved in the electron transfer pathway. Studies on analogous pyridinium (B92312) compounds have also shown that solvent variation directly causes changes in electro-oxidation processes.
Electrochemical Late-Stage Functionalization Applications
Electrochemical late-stage functionalization (eLSF) is a powerful and sustainable strategy for modifying complex molecules to create new compounds with improved properties, which is highly valuable in drug discovery and materials science. chinesechemsoc.org This approach uses electrochemistry to achieve selective C-H functionalization, avoiding the need for harsh chemical oxidants.
While acridinium salts, including 3-Amino-10-methylacridinium (B14716630) chloride, are renowned as potent photoredox catalysts, their exceptional oxidizing ability in the excited state is a direct consequence of their inherent electrochemical properties. rsc.org The development of novel acridinium catalysts often involves synthetic steps that rely on electrochemistry. For instance, a continuous-flow system integrating photochemistry and electrochemistry has been developed for the site-selective C-H alkylation of the acridinium core, showcasing how electrochemical methods can be used to synthesize these valuable compounds. acs.org The electrochemical properties of the acridinium core, such as its high reduction potential, are fundamental to its ability to act as a single-electron oxidant in photocatalytic cycles, which are widely used for late-stage functionalization reactions.
Computational Chemistry and Quantum Mechanical Investigations
Density Functional Theory (DFT) Calculations for Ground State Geometry and Electronic Structure
Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For acridinium (B8443388) derivatives, DFT calculations are instrumental in determining the optimized ground-state geometry, which is fundamental to understanding their reactivity and spectroscopic behavior.
Theoretical studies on related acridinium structures, such as 9-aryl-10-methylacridinium ions, have utilized DFT methods, often with functionals like B3LYP and basis sets such as 6-31G*, to predict their geometric parameters. nih.gov These calculations typically reveal a near-planar acridinium core, with slight distortions depending on the nature and position of substituents. For 3-Amino-10-methylacridinium (B14716630), the amino group at the 3-position is expected to be coplanar with the acridinium ring to maximize resonance effects, influencing bond lengths and angles within the aromatic system.
Analysis of HOMO-LUMO Orbitals and Energy Gaps
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy reflects the electron-accepting ability. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and the energy required for electronic excitation.
For acridinium derivatives, the HOMO is typically delocalized over the acridine (B1665455) ring system. The introduction of an electron-donating amino group at the 3-position is predicted to raise the energy of the HOMO significantly, making the compound easier to oxidize. Conversely, the LUMO is generally centered on the electron-deficient acridinium core.
| Property | Calculated Value (eV) - Illustrative | Significance |
| HOMO Energy | -5.5 to -6.0 | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | -2.0 to -2.5 | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 3.0 to 4.0 | Determines the lowest excitation energy and influences chemical reactivity and stability. |
Note: These values are illustrative and based on typical DFT calculations for similar aromatic heterocyclic cations. Actual values for 3-Amino-10-methylacridinium chloride would require specific calculations.
Band Energy Calculations for Dye-Sensitized Systems
Acridinium derivatives are explored as sensitizers in Dye-Sensitized Solar Cells (DSSCs) due to their strong absorption in the visible region. In a DSSC, the dye absorbs light, leading to electron injection from its excited state into the conduction band of a semiconductor, typically titanium dioxide (TiO₂).
For a dye to be effective, its LUMO energy level must be higher (more negative on the electrochemical scale) than the conduction band edge of the semiconductor, providing a driving force for electron injection. Furthermore, its HOMO level must be lower than the redox potential of the electrolyte to ensure efficient dye regeneration.
Computational methods, particularly TD-DFT, are used to calculate the excited-state oxidation potential, which corresponds to the HOMO energy of the excited dye. These calculations are crucial for designing and screening potential acridinium-based dyes for DSSC applications, ensuring proper energy level alignment for efficient charge separation and power conversion. researchgate.netresearchgate.net
Theoretical Modeling of Intermolecular Interactions
The behavior of this compound in condensed phases is governed by a variety of non-covalent interactions. Theoretical modeling provides a powerful tool to quantify these forces, which are often challenging to probe experimentally.
Quantification of π-π Stacking and Electrostatic Interactions
As a planar aromatic cation, the acridinium ring is prone to π-π stacking interactions. These interactions are a combination of dispersion forces and electrostatic interactions and are crucial in crystal packing and the binding of acridinium compounds to biological macromolecules like DNA. Computational studies on acridinium and similar aromatic systems have shown that face-to-face stacking distances are typically in the range of 3.3 to 3.6 Å. figshare.com
The interaction energy can be calculated using high-level ab initio methods or DFT with dispersion corrections (DFT-D). For the 3-Amino-10-methylacridinium cation, the positively charged core leads to electrostatic repulsion in a perfectly eclipsed stacking arrangement. Consequently, a parallel-displaced or offset stacking geometry is often energetically more favorable, minimizing repulsion and maximizing attractive dispersion forces. The interaction energies for such π-π stacking typically range from -2 to -10 kcal/mol, depending on the specific geometry and the surrounding environment. weizmann.ac.ilnih.gov
Electrostatic interactions with counter-ions (chloride) and solvent molecules are also significant and can be modeled using quantum mechanical calculations, often in combination with continuum solvent models to account for bulk solvent effects.
| Interaction Type | Typical Distance (Å) | Typical Energy (kcal/mol) - Illustrative | Computational Method |
| π-π Stacking (Parallel-displaced) | 3.3 - 3.8 | -2 to -8 | DFT-D, SAPT |
| Cation-Anion (Acridinium-Cl⁻) | ~3.0 - 3.5 | -80 to -100 (in vacuo) | DFT, MP2 |
| Cation-π | 4.0 - 5.0 | -5 to -15 | DFT, CCSD(T) |
Note: Energies are highly dependent on the specific system, geometry, and computational level. Cation-anion interaction energy is significantly reduced in solution due to solvation.
Simulation of Charge Transfer Events
Photoinduced charge transfer is a key process in many applications of acridinium compounds. Upon photoexcitation, an electron can be transferred from a donor molecule to the excited acridinium cation or, in some cases, intramolecularly from an electron-donating substituent to the acridinium core.
Theoretical studies on donor-acceptor systems involving acridinium have used methods like ab initio and semiempirical quantum mechanics to examine the properties of charge-transfer states. nih.gov For 3-Amino-10-methylacridinium, the amino group can act as an intramolecular electron donor. TD-DFT calculations can be used to model the charge-transfer excited states, revealing the redistribution of electron density upon excitation. The character of these states, the electronic coupling between the donor and acceptor moieties, and the energy landscape for the charge transfer process can be simulated, providing insights into the efficiency and dynamics of these events. researchgate.net
Elucidation of Reaction Mechanisms and Pathways via Computational Methods
Computational chemistry is an indispensable tool for elucidating complex reaction mechanisms, allowing for the characterization of transient intermediates and transition states that are difficult to observe experimentally. For acridinium compounds, this is particularly relevant for understanding their roles in chemiluminescence and photoredox catalysis.
A prominent example is the study of the chemiluminescence of acridinium esters, which are derivatives of 10-methylacridinium. DFT calculations have been extensively used to map out the multi-step reaction pathway that leads to light emission. mdpi.com This typically involves the nucleophilic attack of a peroxide anion at the 9-position of the acridinium ring, followed by the formation and subsequent decomposition of a high-energy dioxetanone intermediate. This decomposition step generates an electronically excited N-methylacridone, which then emits light upon relaxation to its ground state.
Computational models can calculate the activation energies for each step, identifying the rate-determining step and predicting how substituents on the acridinium ring will affect the reaction kinetics and the quantum yield of chemiluminescence. For this compound, DFT studies could predict its reactivity towards nucleophiles and its potential as a precursor in chemiluminescent reactions, with the amino group expected to modulate the electrophilicity of the acridinium core.
Mechanistic Insights into Stereoretention and Selectivity
Currently, there is a lack of published research focusing on the computational and quantum mechanical analysis of this compound to elucidate the mechanisms governing its stereoretention and selectivity in chemical reactions. While computational methods are powerful tools for understanding reaction mechanisms at a molecular level, such studies specific to this compound are not available in the public domain.
Future computational investigations would be invaluable in providing a theoretical framework to understand and predict the stereochemical outcomes of reactions involving this compound. Such studies could involve:
Density Functional Theory (DFT) Calculations: To map the potential energy surfaces of reactions involving the acridinium salt, identifying transition states and intermediates. This would help in understanding the energy barriers associated with different stereochemical pathways.
Molecular Dynamics (MD) Simulations: To explore the conformational landscape of the molecule and its interactions with other reactants and solvents, which can play a crucial role in directing the stereoselectivity.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis: To characterize the nature of chemical bonds and non-covalent interactions that may influence the stereochemical control of a reaction.
Without specific research data, any discussion on this topic would be purely speculative and would not meet the required standards of a scientifically accurate and authoritative article.
Interactions with Diverse Chemical and Material Systems
Formation and Characterization of Charge Transfer Complexes
Charge-transfer (CT) complexes are formed through the interaction of an electron donor and an electron acceptor, resulting in an electrostatic attraction that holds the molecules together. mdpi.com This interaction often leads to the appearance of a new, characteristic absorption band in the visible spectrum. mdpi.com Acridinium (B8443388) salts, due to their electron-deficient nature, are effective electron acceptors and readily form CT complexes with suitable electron-donor molecules.
Studies on similar systems, such as the interaction between lorlatinib (B560019) (an electron donor) and chloranilic acid (a π-electron acceptor), demonstrate the formation of a distinct colored complex in solution, which can be characterized using UV-visible spectrophotometry. mdpi.com The stoichiometry and stability of these complexes can be determined using methods like the Benesi-Hildebrand equation. researchgate.net For instance, the interaction between various amino acid derivatives and 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ), a strong π-acceptor, resulted in 1:1 stoichiometric complexes. researchgate.net
Table 1: Characteristics of Representative Charge-Transfer Complexes
| Donor | Acceptor | Stoichiometry (D:A) | λmax of CT Band (nm) |
| Lorlatinib | Chloranilic Acid | 1:2 | 530 |
| Carbocysteine | TCNQ | 1:1 | 422 |
| Levodopa | TCNQ | 1:1 | 417 |
Note: This table presents data for analogous systems to illustrate the principles of charge-transfer complex formation.
Coordination Chemistry with Transition Metal Ions and Complexes
The 3-amino group on the acridinium ring provides a site for coordination with transition metal ions. Transition metals act as Lewis acids, accepting electron pairs from ligands (Lewis bases) to form coordination complexes. libretexts.orgyoutube.com The amino group of 3-Amino-10-methylacridinium (B14716630) chloride possesses a lone pair of electrons on the nitrogen atom, making it a potential monodentate ligand.
The coordination of amino groups to transition metals is a fundamental interaction in coordination chemistry. wikipedia.org Metal ions such as Cu(II), Zn(II), and Fe(II/III) are known to coordinate with biomolecules, including those with amino functionalities. nih.gov The resulting complexes exhibit specific geometries, such as octahedral or tetrahedral, depending on the metal ion's coordination number and electronic configuration. libretexts.orgnih.gov
[M(H₂O)ₙ]²⁺ + L → [M(H₂O)ₙ₋₁L]²⁺ + H₂O
Where M is a transition metal ion and L is the 3-Amino-10-methylacridinium chloride ligand. The properties of the metal ion, such as its color and redox potential, can be significantly altered upon coordination. libretexts.org
Interfacial Interactions with Nanomaterials
The interaction of molecules with nanomaterials is governed by interfacial forces, including electrostatic interactions, van der Waals forces, and π-π stacking. nih.gov The planar aromatic structure and positive charge of this compound make it a candidate for strong interactions with various nanomaterials.
MXenes: These two-dimensional materials, typically transition metal carbides or nitrides, have surfaces rich in functional groups like hydroxyl (-OH) and oxygen (-O), rendering them negatively charged in aqueous solution. researchgate.net This negative surface charge promotes strong electrostatic attraction with the cationic this compound. This interaction can lead to the formation of composite materials where the acridinium molecules are adsorbed onto the MXene sheets. manchester.ac.uk Such composites can exhibit modified electronic and optical properties. researchgate.net
Carbon Nanostructures: Materials like graphene, graphene oxide (GO), and carbon nanotubes (CNTs) possess extensive sp²-hybridized carbon networks. nih.govnih.gov The planar acridinium ring of this compound can interact with the graphitic surfaces of these nanostructures via π-π stacking. nih.gov In the case of GO, which contains negatively charged carboxylate groups, electrostatic interactions further strengthen the composite formation. nih.gov These interactions are crucial for creating homogeneous dispersions of carbon nanostructures within various matrices. nih.gov The synthesis of such composites often involves methods like in-situ polymerization or solution mixing. researchgate.netmdpi.com
The adsorption of molecules onto a surface is a dynamic process characterized by an equilibrium between adsorption and desorption. nih.gov For this compound, adsorption onto a nanomaterial surface can be driven by the aforementioned electrostatic and π-π interactions. nih.gov The surface concentration of the adsorbed molecule can be quantified using techniques like surface tensiometry, which measures the change in surface tension of a solution as a function of concentration. researchgate.netnih.gov
Key parameters describing surface adsorption include:
Surface Excess Concentration (Γmax): The maximum concentration of the molecule at the interface.
Minimum Surface Area per Molecule (Amin): The area occupied by a single molecule at the saturated interface.
The adsorption process can significantly alter the electronic properties of both the acridinium molecule and the nanomaterial. Upon adsorption, charge redistribution can occur at the interface. For example, the strong electronic coupling can lead to a partial charge transfer, modifying the conductivity and surface potential of the nanomaterial. These electronic effects are central to the application of such composites in sensors and electronic devices.
Intercalation Mechanisms with Nucleic Acids and their Structural Perturbations
Acridine (B1665455) derivatives are well-known for their ability to intercalate into the DNA double helix. nih.gov This process involves the insertion of the planar acridine ring system between adjacent base pairs of DNA. nih.gov The driving forces for this interaction include π-π stacking with the DNA bases and electrostatic attraction between the cationic acridinium molecule and the negatively charged phosphate (B84403) backbone of DNA.
The mechanism of intercalation involves several steps:
Initial External Binding: The cationic acridinium compound first binds electrostatically to the exterior of the DNA helix.
Opening of the Helix: A transient "breathing" motion of the DNA helix creates a cavity between base pairs.
Insertion: The planar acridine ring slides into this cavity, maximizing π-stacking interactions.
This intercalation causes significant structural perturbations to the DNA helix. nih.gov The double helix must unwind to accommodate the intercalator, leading to an increase in the length of the DNA molecule and a decrease in its helical twist. These structural changes can interfere with DNA replication and transcription, which is the basis for the biological activity of many intercalating agents. nih.gov Studies using techniques like optical tweezers and atomic force microscopy have shown that intercalation leads to DNA duplex elongation. nih.gov
Table 2: Effects of Intercalation on DNA Structure
| Intercalator | Binding Affinity (K D) | DNA Elongation per Molecule (nm) | Change in Melting Temp. (ΔT m) |
| Chloroquine | ~200 µM | 0.29 | +15 °C |
| Ethidium | High Affinity | ~0.34 | Significant Increase |
Note: This table provides data for well-studied intercalators to illustrate the typical effects on DNA structure. Similar effects are expected for this compound.
Methodological Developments and Advanced Analytical Applications
Design and Development of Fluorescent Probes for Chemical Detection
Acridine (B1665455) derivatives are a cornerstone in the development of fluorescent probes due to their inherent fluorescence and ability to function as effective fluorophores. taylorfrancis.com The design of these probes often leverages the flat aromatic structure of the acridine core, which facilitates non-covalent interactions, such as intercalation with DNA. nih.gov The synthesis of novel acridine-based probes allows for the targeted detection of a wide array of analytes, including cations, anions, nucleic acids, and proteins. taylorfrancis.comresearchgate.net
A key strategy in the design of these probes involves attaching specific receptor or ligand moieties to the acridine skeleton. This modular design allows the probe's fluorescence to be modulated (either quenched or enhanced) upon binding to a specific target analyte. For instance, a novel fluorescent probe was synthesized by modifying an acridine derivative with α-alanine. nih.gov This probe, N-((N-(2-dimethylamino)ethyl)acridine-4-carboxamide)-alpha-alanine, demonstrated significant fluorescence quenching in the presence of DNA. nih.gov The intensity of this quenching was proportional to the concentration of DNA, enabling its sensitive determination. nih.gov The primary mode of interaction was identified as intercalative binding, highlighting how the planar acridine structure is fundamental to its function as a DNA probe. nih.gov
The development process for such probes involves:
Rational Design: Selecting a suitable fluorophore (the acridine core) and linking it to a receptor specific to the target analyte.
Organic Synthesis: Creating the final probe molecule through multi-step chemical reactions.
Spectroscopic Characterization: Evaluating the photophysical properties of the new probe, including its absorption and emission spectra.
Binding Studies: Investigating the probe's interaction with its target to determine selectivity, sensitivity, and the mechanism of the fluorescence response (e.g., photoinduced electron transfer (PeT), FRET, or environmental sensitivity). nih.gov
Such acridine-based fluorescent probes are invaluable tools for fluorescence imaging, diagnostics, and for monitoring biological processes in living cells. taylorfrancis.com
Chemiluminescence-Based Indicators in Chemical and Biochemical Analysis
Acridinium (B8443388) esters, which are structurally related to 3-Amino-10-methylacridinium (B14716630) chloride, are among the most efficient and widely used chemiluminescent labels in modern clinical diagnostics. researchgate.netgoogle.com Their primary application is in chemiluminescence immunoassays (CLIA) and nucleic acid assays, where their ability to generate a strong, transient light signal upon chemical triggering enables ultra-sensitive detection of analytes. google.comsigmaaldrich.com
The mechanism of light emission from acridinium esters is a key feature of their utility. The reaction is triggered by alkaline hydrogen peroxide, which leads to the oxidation of the acridinium core. vacutaineradditives.com This process forms a high-energy dioxetanone intermediate that rapidly decomposes, releasing energy in the form of light and forming an electronically excited N-methylacridone, which is the light-emitting species. researchgate.net This entire process is very rapid, often referred to as a "flash" reaction, with maximum light intensity reached within seconds. sigmaaldrich.com A significant advantage of this system is that it does not require an enzyme or catalyst for the light-emitting reaction, simplifying the assay design. vacutaineradditives.com
Acridinium ester technology is integral to automated immunoassay systems used for detecting a wide range of biomarkers, including:
Hormones
Infectious agents
Tumor markers
Cardiac markers hbdsbio.com
The high quantum yield and excellent signal-to-noise ratio of acridinium esters allow for the detection of analytes at concentrations as low as 10⁻¹⁹ moles. researchgate.net This high sensitivity has cemented the role of acridinium compounds as indispensable tools in high-throughput clinical diagnostics. researchgate.net
| Feature | Description | Relevance in Analysis |
|---|---|---|
| Detection Method | Direct Chemiluminescence | Does not require enzyme catalysts, simplifying assay protocols. vacutaineradditives.com |
| Triggering Reagents | Alkaline Hydrogen Peroxide | Allows for controlled initiation of the light-emitting reaction. sigmaaldrich.com |
| Reaction Kinetics | Fast "flash" emission (typically <5 seconds) | Enables rapid sample throughput, which is ideal for automated analyzers. sigmaaldrich.comrsc.org |
| Emitting Species | Electronically excited N-methylacridone | The product of the chemiluminescent reaction that releases the photon. researchgate.net |
| Sensitivity | Extremely high (detection limits down to the attomole range) | Crucial for detecting low-abundance biomarkers in clinical samples. researchgate.net |
Sensing Platform Innovations, Including Gas Sensing Applications
While the acridine nucleus is a well-established component of optical probes for analytes in solution, its application in broader sensing platforms, particularly for gas sensing, is not extensively documented. Innovations in gas sensing technology often rely on materials that exhibit changes in their electrical or physical properties upon interaction with gas molecules, such as metal oxide semiconductors or specialized polymers. The primary utility of 3-Amino-10-methylacridinium chloride and related compounds lies in their fluorescence and chemiluminescence properties, which are most effectively harnessed in liquid-phase assays for biochemical analysis. Therefore, the integration of acridinium-based compounds into solid-state or electrochemical sensing platforms, especially for detecting gases, remains a largely unexplored area.
Derivatization Strategies for Enhanced Analytical Performance in Chromatography and Mass Spectrometry
In analytical chemistry, derivatization is a crucial strategy for modifying analytes to improve their separation and detection characteristics in techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). nih.gov Analytes that lack a chromophore for UV-Vis detection, a fluorophore for fluorescence detection, or efficient ionization for MS often undergo derivatization. libretexts.org Amines, in particular, are common targets for derivatization to enhance their detectability. sigmaaldrich.com
While this compound itself is not commonly used as a derivatizing agent, its structural features—a polycyclic aromatic system and the potential for a permanent positive charge—are highly desirable in a derivatization "tag" for MS. Introducing a charged moiety significantly enhances ionization efficiency in electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.
This principle is demonstrated by the use of pyrylium (B1242799) and pyridinium (B92312) salts as derivatizing reagents for primary amines. spectroscopyonline.comshimadzu-webapp.eu These reagents react with amine groups to introduce a permanently charged pyridinium tag. This fixed charge ensures that the analyte is readily ionized and detected, dramatically improving the sensitivity of the MS analysis, sometimes to the attomole level. shimadzu-webapp.eu The derivatization of an analyte with a tag possessing an acridinium structure would be expected to provide similar benefits:
Enhanced Ionization: The permanent positive charge on the nitrogen of the acridinium ring would lead to superior ionization efficiency in positive-ion mode MS.
Improved Chromatographic Behavior: The introduction of the bulky, hydrophobic acridinium group can alter the retention time of small, polar analytes, moving them out of the solvent front in reversed-phase HPLC.
Increased Sensitivity: The combination of efficient ionization and the potential for fluorescence detection can lead to substantially lower limits of detection.
Optimizing derivatization strategies is key to achieving maximal gains in sensitivity and selectivity. For HPLC, this involves ensuring the derivatization reaction is complete, uses a reagent that does not interfere with the chromatography, and produces a derivative with a high molar absorptivity or fluorescence quantum yield. westernsydney.edu.au
For MALDI-MS, the derivatization tag can also influence the crystallization process with the matrix and the desorption/ionization efficiency. The introduction of a hydrophobic tag, such as a coumarin (B35378) derivative, has been shown to improve the incorporation of hydrophilic peptides into the hydrophobic MALDI matrix, leading to significant enhancement in signal intensity. nih.gov An acridinium tag, being a large aromatic system, could confer similar benefits, improving the co-crystallization of the derivatized analyte with common MALDI matrices and thus enhancing signal strength.
| Derivatization Reagent Class | Target Functional Group | Principle of Enhancement | Analytical Technique |
|---|---|---|---|
| Pyridinium/Pyrylium Salts | Primary Amines (e.g., Lysine ε-amino group) | Adds a permanent positive charge, boosting ionization efficiency. shimadzu-webapp.eu | LC-MS/MS |
| Dansyl Chloride | Primary/Secondary Amines, Phenols | Introduces a fluorescent tag. nih.gov | HPLC-FLD |
| o-Phthaldialdehyde (OPA) | Primary Amines | Forms a fluorescent isoindole product. chromatographyonline.com | HPLC-FLD |
| Coumarin Derivatives | N-terminal Amines | Increases hydrophobicity for better matrix co-crystallization and enhances signal. nih.gov | MALDI-MS |
| Acridinium-based (Hypothetical) | Amines, Carboxyls | Would introduce a permanent charge and a large aromatic system for enhanced ionization and potential fluorescence. | HPLC-FLD, LC-MS, MALDI-MS |
Photoaffinity Labeling in Chemical Biology Research
Photoaffinity labeling (PAL) is a powerful technique used to identify and characterize interactions between small molecules (or other ligands) and their biological targets, such as proteins or nucleic acids. nih.gov The method relies on a photoaffinity probe, which is a molecule containing a ligand for the target, a photoreactive group, and often a reporter tag for detection or enrichment. mdpi.com
The process involves incubating the probe with the biological sample, allowing it to bind non-covalently to its target. Subsequent irradiation with UV light activates the photoreactive group, which then forms a highly reactive intermediate (e.g., a carbene or nitrene). nih.gov This intermediate rapidly forms a stable, covalent bond with the nearest molecule, which is ideally the target protein it was non-covalently bound to. nih.gov This covalent linkage allows for the identification of the target protein, even if the initial interaction was transient or of low affinity.
Commonly used photoreactive groups include:
Diazirines: Small, highly reactive, and can be activated at longer UV wavelengths (~350 nm), minimizing damage to biological samples. nih.gov
Benzophenones: Form a triplet ketone upon irradiation that can abstract a hydrogen atom from C-H bonds.
Aryl Azides: Form highly reactive nitrene intermediates upon photolysis.
While acridine derivatives like this compound are well-known for their ability to interact non-covalently with biomolecules, particularly through DNA intercalation, their use as scaffolds for photoaffinity labeling is not a prominent application. For an acridine compound to function as a photoaffinity probe, its structure would need to be chemically modified to incorporate one of the aforementioned photoreactive groups. The inherent acridine structure itself does not possess photo-crosslinking capabilities under typical PAL conditions. The strength of the acridine core lies in its utility as a fluorescent reporter or a DNA-binding agent rather than as a photoreactive crosslinker.
Future Research Trajectories and Emerging Trends in Acridinium Chemistry
Innovations in Synthesis and Advanced Functionalization of the Acridinium (B8443388) Core
The development of novel and efficient synthetic methodologies is paramount to unlocking the full potential of acridinium-based compounds. While classical methods, such as the addition of organometallic nucleophiles to acridones followed by dehydration, have been foundational, contemporary research is focused on more scalable, modular, and regioselective strategies. nih.gov
Recent innovations include Friedel-Crafts-based approaches that construct the acridinium core from triarylamine precursors and benzoyl chloride derivatives. nih.gov Another promising strategy involves the addition of 1,5-bifunctional nucleophiles to aromatic esters, which provides an efficient route to electron-rich acridinium salts. rsc.org A particularly efficient and scalable preparation utilizes the direct conversion of a xanthylium salt into the corresponding acridinium, a divergent strategy that also allows for the synthesis of a wide array of novel acridinium dyes. nih.gov
Advanced functionalization of the pre-formed acridinium core is a major area of current research. "Late-stage functionalization" has emerged as a powerful tool for chemically modifying the core with a variety of substituents to fine-tune its properties. chinesechemsoc.orgresearchgate.net Site-selective C–H alkylation, for instance, allows for the introduction of diverse alkyl groups at the 3 and 6 positions using organotrifluoroborates through a sequence of photochemical addition and electrocatalytic dehydrogenation. chinesechemsoc.orgacs.org This modular approach enables rapid access to libraries of acridinium derivatives with tailored electronic and steric properties that were previously difficult to synthesize. chinesechemsoc.org Furthermore, photoinduced arylation at the C9 position has been developed, showing high functional group tolerance and allowing for the one-step synthesis of catalysts with precisely tuned photophysical and photochemical characteristics. nih.govacs.org
These synthetic innovations are crucial as they enable the systematic investigation of structure-property relationships, paving the way for the rational design of acridinium compounds for specific applications. nih.govnih.gov
Deeper Understanding and Harnessing of Photophysical and Electrochemical Phenomena
Acridinium salts are renowned for their remarkable photophysical and electrochemical properties, which are central to their utility in photoredox catalysis and as chemosensors. rsc.orgrsc.org A key focus of future research is to gain a more profound understanding of the underlying phenomena that govern these properties and to harness them for new applications.
The photophysical characteristics of acridinium derivatives are highly tunable through structural modifications. rsc.org Key parameters that are systematically investigated include absorption and emission wavelengths, fluorescence quantum yields, and excited-state lifetimes. nih.govrsc.org For example, the introduction of different substituents on the acridine (B1665455) ring can lead to significant shifts in emission wavelengths. rsc.org The excited-state lifetime, a critical factor in photoredox catalysis, can be extended by strategic placement of bulky groups or specific aryl substituents. nih.gov
Table 1: Photophysical and Electrochemical Properties of Selected Acridinium Photocatalysts
| Catalyst | Ground-State Reduction Potential (E₀) vs. SCE | Excited-State Energy (E₀,₀) | Excited-State Reduction Potential (E*red) vs. SCE | Fluorescence Lifetime (τ) |
|---|---|---|---|---|
| Mes-Me-Acr⁺ | --- | --- | +2.08 V | --- |
| Acridinium Salt 1 | --- | --- | +2.10 V | 13.8 ns |
| Asymmetric Acridinium Salts | --- | --- | +1.19 V to +1.88 V | Nanoseconds |
| Amino-functionalized Acridinium Salts | Lowered by ~0.3-0.4 V | --- | --- | --- |
Data compiled from multiple sources. nih.govrsc.orgucla.edu SCE: Saturated Calomel (B162337) Electrode.
Electrochemical properties, particularly the ground-state and excited-state reduction potentials, are also meticulously studied, often using techniques like cyclic voltammetry. nih.govamazonaws.com The high excited-state reduction potentials of many acridinium salts make them powerful photo-oxidants. rsc.orgacs.org Research is focused on systematically altering the substitution patterns on the acridinium core to precisely modulate these redox potentials. rsc.orgresearchgate.net For instance, amino substituents tend to lower the excited-state reduction potential significantly, while methoxy (B1213986) groups allow for finer adjustments. rsc.org This ability to fine-tune redox properties is essential for designing catalysts that can selectively engage with specific substrates in complex chemical transformations. rsc.org
Integration into Novel Advanced Materials and Nanosystems for Tunable Functionalities
The unique optical and electronic properties of acridinium compounds make them attractive building blocks for the creation of advanced materials and nanosystems with tunable functionalities. A significant emerging trend is the integration of acridinium derivatives with various nanomaterials to create hybrid systems with enhanced or novel properties.
One such area is the development of chemiluminescent nanomaterials. Acridinium esters (AE), known for their high chemiluminescence efficiency, have been successfully functionalized onto carbon nanomaterials, including carbon nanoparticles (CNPs), graphene oxide (GO), and multiwalled carbon nanotubes (MWCNTs). acs.orgnih.gov In these systems, the carbon nanomaterial acts as a scaffold, efficiently immobilizing the AE molecules. semanticscholar.org The assembly is typically achieved through non-covalent interactions like π–π stacking and electrostatic forces, as well as covalent amide bond formation. acs.orgnih.gov These hybrid materials exhibit outstanding and stable chemiluminescence, with the intensity varying depending on the type of carbon nanostructure used. nih.gov
These functionalized nanosystems hold promise for ultrasensitive analytical methods. acs.org For example, the dual chemiluminescent and fluorescent properties of AE-functionalized carbon nanoparticles have been leveraged to develop a dual-mode array for the successful discrimination of various transition-metal ions. nih.gov The integration of acridinium compounds into such nanosystems opens up new possibilities for creating highly sensitive sensors and probes for environmental monitoring and diagnostics. hbdsbio.com
Rational Design Principles for Next-Generation Acridinium-Based Catalysts and Probes
The culmination of advancements in synthesis and the deeper understanding of structure-property relationships is enabling the rational design of next-generation acridinium-based catalysts and probes with tailored functions. researchgate.netresearchgate.net The modularity of the acridinium scaffold allows for precise tuning of its steric and electronic properties to optimize performance for specific tasks. chinesechemsoc.orgresearchgate.net
In the realm of photoredox catalysis, design principles are focused on modulating the excited-state redox potentials and lifetimes. rsc.org For instance, to create more potent and stable photocatalysts, bulky groups like mesityl or tert-butyl are introduced at the C9 and core positions, respectively, to prevent catalyst bleaching and decomposition. nih.govrsc.org By systematically varying N-substituents or introducing electron-donating/withdrawing groups at specific positions, libraries of catalysts can be generated with a wide spectrum of redox properties, allowing chemists to select the optimal catalyst for a given transformation, such as challenging C-O bond cleavages or C-H functionalizations. researchgate.netnih.govucla.edu
The design of acridinium-based probes, particularly for bioanalysis and diagnostics, is another major research thrust. Acridinium esters are widely used as chemiluminescent labels for immunoassays and nucleic acid assays due to their high quantum efficiency and stability. acs.orgnih.gov The rational design of these probes involves modifying the leaving group of the acridinium ester to control the kinetics and efficiency of the light-emitting reaction. nih.govmdpi.com For example, introducing strong electron-withdrawing groups on the phenoxy leaving group can significantly enhance chemiluminescence intensity under neutral pH conditions. acs.org Computational studies are increasingly being used to predict the properties of new acridinium derivatives, guiding the synthesis of novel chemiluminogens with potentially superior performance. mdpi.comnih.gov These efforts are paving the way for highly sensitive diagnostic tools and intracellular nanoprobes. nih.govmdpi.com
Q & A
Basic: How can I confirm the identity of 3-Amino-10-methylacridinium chloride in a synthesized sample?
Methodological Answer:
Use a combination of spectroscopic techniques (e.g., NMR, IR) and mass spectrometry to verify the molecular structure. Cross-reference the observed spectral data with canonical identifiers:
- SMILES :
Nc1ccc2c(c1)[n+](C)c1c(c2)ccc(c1)N.Nc1ccc2c(c1)nc1c(c2)ccc(c1)N.[Cl-] - InChIKey :
PEJLNXHANOHNSU-UHFFFAOYSA-N.
Additionally, perform chloride ion confirmation via silver nitrate precipitation (as per pharmacopeial protocols) .
Basic: What analytical methods are recommended to assess the purity of this compound?
Methodological Answer:
Adopt pharmacopeial standards for purity assessment:
- Heavy metals : Use ICP-MS or atomic absorption spectroscopy, ensuring levels ≤20 μg/g .
- Loss on drying : Dry at 105°C to constant weight; acceptable loss ≤5.0 mg/g .
- Clarity and color : Dissolve 1.0 g in 10 mL water; solution must remain clear and colorless .
Advanced: How can I optimize the synthesis of this compound to improve yield?
Methodological Answer:
Focus on reaction conditions for quaternization and amino group stability:
- Use methylating agents (e.g., methyl iodide) under anhydrous conditions to minimize side reactions.
- Monitor pH to prevent deamination (target pH 6–7).
- Purify via recrystallization from ethanol-water mixtures to remove unreacted precursors .
Advanced: What experimental designs are suitable for studying its fluorescence properties in biological systems?
Methodological Answer:
- Solvent selection : Use buffered aqueous solutions (pH 7.4) to mimic physiological conditions. Avoid organic solvents that quench fluorescence.
- Concentration gradients : Test 1–100 μM ranges to observe aggregation effects.
- Control experiments : Compare with structurally similar acridinium salts (e.g., 9-aminoacridinium derivatives) to isolate substituent effects .
Basic: How should researchers handle contradictions in reported fluorescence quantum yields?
Methodological Answer:
Re-evaluate experimental variables:
- Solvent polarity : Acridinium salts exhibit solvatochromism; ensure consistency in solvent dielectric constants.
- pH dependence : Protonation of amino groups alters electronic transitions. Calibrate pH using buffers (e.g., phosphate, Tris) .
- Instrument calibration : Validate spectrofluorometer settings (e.g., slit widths, excitation wavelengths) against standard references .
Advanced: What strategies mitigate photodegradation during long-term fluorescence studies?
Methodological Answer:
- Light exposure control : Use amber vials and limit UV irradiation duration.
- Antioxidants : Add 1–5 mM ascorbic acid to scavenge reactive oxygen species.
- Temperature : Store samples at 4°C in the dark to reduce thermal degradation .
Basic: How do I distinguish this compound from its structural analogs analytically?
Methodological Answer:
- HPLC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient. Monitor for unique fragmentation patterns (e.g., m/z corresponding to methylacridinium ion).
- UV-Vis spectroscopy : Compare λmax values; amino substitution shifts absorption peaks vs. unsubstituted acridinium salts .
Advanced: How can computational modeling predict its DNA intercalation efficiency?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina with B-DNA structures (PDB: 1BNA). Focus on planar aromatic interactions and cationic charge complementarity.
- MD simulations : Simulate solvated systems (AMBER force field) to assess binding stability over 50–100 ns trajectories.
- Validate predictions via ethidium bromide displacement assays .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Training : Mandatory SDS review and lab-specific hazard training (e.g., spill management, emergency eyewash use) .
- PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for weighing and dissolution.
- Waste disposal : Collect in halogenated waste containers; incinerate at ≥1000°C .
Advanced: How should I structure a manuscript to report contradictory fluorescence data?
Methodological Answer:
- Results section : Tabulate conflicting data (e.g., quantum yields under varying pH/solvent conditions).
- Discussion : Analyze methodological differences (e.g., excitation sources, sample preparation) across studies. Propose standardized testing protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
